molecular formula C23H25N4O5S- B14307362 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate CAS No. 110232-15-0

3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate

Katalognummer: B14307362
CAS-Nummer: 110232-15-0
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: PGVMSVJDLDZGBO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is a complex organic compound that features a naphthalene sulfonyl group, a hydrazinylidenemethyl phenyl group, and a propyl carbonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the hydrazinylidenemethyl group, converting it to the corresponding hydrazine derivative.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various sulfonamide, sulfonate, and sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dansyl Chloride:

    Dansyl Amide:

Uniqueness

3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and biological interactions. Its ability to act as both a fluorescent probe and a reactive intermediate makes it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

110232-15-0

Molekularformel

C23H25N4O5S-

Molekulargewicht

469.5 g/mol

IUPAC-Name

[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-methanehydrazonoylphenyl)propyl] carbonate

InChI

InChI=1S/C23H26N4O5S/c1-27(2)21-7-3-6-19-18(21)5-4-8-22(19)33(30,31)26-20(13-14-32-23(28)29)17-11-9-16(10-12-17)15-25-24/h3-12,15,20,26H,13-14,24H2,1-2H3,(H,28,29)/p-1

InChI-Schlüssel

PGVMSVJDLDZGBO-UHFFFAOYSA-M

Kanonische SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCOC(=O)[O-])C3=CC=C(C=C3)C=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.